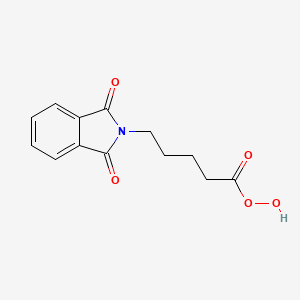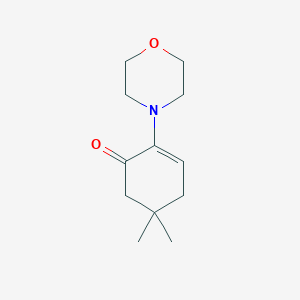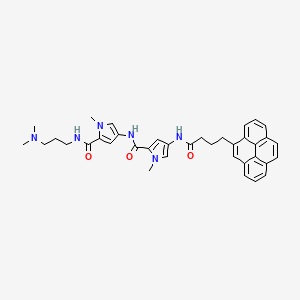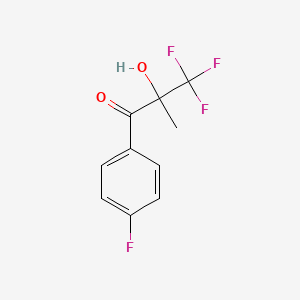
3,3,3-Trifluoro-1-(4-fluorophenyl)-2-hydroxy-2-methylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,3-Trifluoro-1-(4-fluorophenyl)-2-hydroxy-2-methylpropan-1-one is a fluorinated organic compound characterized by its trifluoromethyl group and fluorophenyl moiety. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including the Friedel-Crafts acylation reaction. In this process, 4-fluorobenzene is reacted with trifluoroacetic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride, under controlled temperature conditions.
Industrial Production Methods: On an industrial scale, the compound is typically produced using continuous flow reactors, which allow for precise control over reaction conditions and improved safety. The use of advanced catalysts and optimized reaction parameters ensures high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various derivatives, such as carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: Substitution reactions involving the trifluoromethyl group can lead to the formation of different fluorinated compounds.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromic acid, with reactions typically carried out under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions, with reactions performed in anhydrous ether.
Substitution: Various nucleophiles can be used for substitution reactions, with reaction conditions depending on the specific nucleophile.
Major Products Formed:
Oxidation: Trifluoromethyl carboxylic acids
Reduction: Trifluoromethyl alcohols or amines
Substitution: Various fluorinated derivatives
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to investigate the effects of fluorination on biological systems. Medicine: The compound is explored for its potential therapeutic applications, including its use as a precursor for drug development. Industry: It is utilized in the production of specialty chemicals and materials, such as fluoropolymers and fluorinated solvents.
Mecanismo De Acción
The compound exerts its effects through interactions with molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound's binding affinity and stability, leading to specific biological activities. The exact mechanism of action depends on the specific application and target system.
Comparación Con Compuestos Similares
3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-one
3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-amine
3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-ol
Uniqueness: 3,3,3-Trifluoro-1-(4-fluorophenyl)-2-hydroxy-2-methylpropan-1-one is unique due to its hydroxyl and methyl groups, which provide additional functionalization options compared to its similar compounds. This allows for greater versatility in chemical synthesis and application.
Propiedades
Número CAS |
821789-44-0 |
|---|---|
Fórmula molecular |
C10H8F4O2 |
Peso molecular |
236.16 g/mol |
Nombre IUPAC |
3,3,3-trifluoro-1-(4-fluorophenyl)-2-hydroxy-2-methylpropan-1-one |
InChI |
InChI=1S/C10H8F4O2/c1-9(16,10(12,13)14)8(15)6-2-4-7(11)5-3-6/h2-5,16H,1H3 |
Clave InChI |
KYDFGZVCUIZXMX-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)C1=CC=C(C=C1)F)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


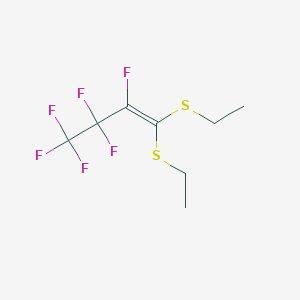
![1H,2H-Pyrimido[4,5-B]quinolin-2-one](/img/structure/B15162550.png)
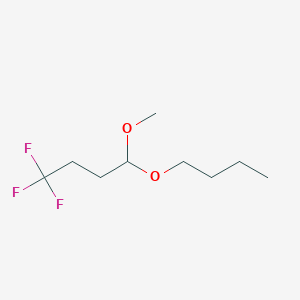

![5,11-Dimethyl-6H-pyrido[4,3-b]carbazole-9,10-dione](/img/structure/B15162579.png)
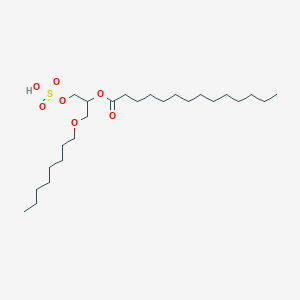


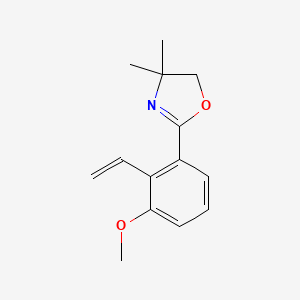
![2-[(4-Acetamidophenyl)sulfanyl]ethyl acetate](/img/structure/B15162611.png)
